molecular formula C25H24N2O B11031715 (E)-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N,3-diphenyl-2-propenamide

(E)-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N,3-diphenyl-2-propenamide

Cat. No.: B11031715
M. Wt: 368.5 g/mol
InChI Key: JYTDIBJBHJOQQD-WUKNDPDISA-N
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Description

(E)-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N,3-diphenyl-2-propenamide: is a chemical compound with the following structural formula:

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It belongs to the class of acrylamides and contains both an aromatic quinoline ring and a phenyl group. The compound’s stereochemistry is defined by the E configuration around the double bond.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-methyl-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid with diphenylamine in the presence of a dehydrating agent (such as thionyl chloride or phosphorus pentachloride). The resulting intermediate is then cyclized to form the target compound.

Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent (e.g., chloroform or dichloromethane). The choice of solvent and reaction temperature can influence the yield and purity of the product.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.

Chemical Reactions Analysis

Reactivity:

(E)-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N,3-diphenyl-2-propenamide: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

    Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding amine.

    Substitution: The phenyl groups can be substituted using appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Hydrogen gas (H₂) over a metal catalyst (e.g., palladium on carbon).

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides).

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to the formation of quinoline derivatives, while reduction produces the corresponding amine.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties due to its quinoline moiety. Research investigates its potential as an antimalarial, antiviral, or anticancer agent.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industry: Its use in organic synthesis contributes to drug development and material science.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its quinoline ring.

Comparison with Similar Compounds

While there are no direct analogs with identical substituents, similar compounds include other quinoline derivatives and acrylamides. The uniqueness of this compound lies in its specific combination of structural features.

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

(E)-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N,3-diphenylprop-2-enamide

InChI

InChI=1S/C25H24N2O/c1-19-18-24(22-14-8-9-15-23(22)26-19)27(21-12-6-3-7-13-21)25(28)17-16-20-10-4-2-5-11-20/h2-17,19,24,26H,18H2,1H3/b17-16+

InChI Key

JYTDIBJBHJOQQD-WUKNDPDISA-N

Isomeric SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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